Tert-butyl 4-(piperidin-4-yl)benzoate
Description
Tert-butyl 4-(piperidin-4-yl)benzoate is a benzoate ester derivative featuring a tert-butyl group and a piperidin-4-yl substituent at the para position of the benzene ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. Its structural design combines the steric bulk of the tert-butyl group—which enhances metabolic stability—with the piperidine moiety, a common pharmacophore in drug discovery due to its conformational flexibility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
tert-butyl 4-piperidin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXNJBLRNNZIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling tert-butyl 4-bromobenzoate with piperidine via Pd-catalyzed C–N bond formation. The protocol, adapted from, utilizes PdCl₂ and P(o-tolyl)₃ as the catalytic system.
Procedure :
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Substrates : Tert-butyl 4-bromobenzoate (1.0 equiv), piperidine (1.2 equiv).
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Catalyst : PdCl₂ (7 mol%), P(o-tolyl)₃ (14 mol%).
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Base : NaOtBu (2.0 equiv).
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Solvent : Anhydrous toluene, reflux at 110°C for 12–24 h.
Mechanistic Insights :
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Oxidative addition of Pd(0) to the aryl bromide.
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Ligand exchange with piperidine, followed by reductive elimination to form the C–N bond.
Advantages :
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High functional group tolerance.
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Avoids pre-protection of piperidine.
Suzuki-Miyaura Cross-Coupling
Reaction Overview
This approach couples tert-butyl 4-bromobenzoate with a piperidine boronate ester. The method, inspired by, employs Pd(PPh₃)₄ under microwave conditions.
Procedure :
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Substrates : Tert-butyl 4-bromobenzoate (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv).
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (3.0 equiv).
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Solvent : 1,4-Dioxane/H₂O (4:1), 90°C, 15 h.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 15 h |
| Isolated Yield | 82% |
Limitations :
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Requires synthesis of piperidine boronate ester.
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Sensitive to steric hindrance on the aryl bromide.
Esterification of 4-(Piperidin-4-yl)Benzoic Acid
Reaction Overview
Direct esterification of 4-(piperidin-4-yl)benzoic acid with tert-butanol using carbodiimide coupling agents.
Procedure :
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Substrates : 4-(Piperidin-4-yl)benzoic acid (1.0 equiv), tert-butanol (3.0 equiv).
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Activation : HOBt (1.2 equiv), HBTU (1.2 equiv).
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Base : DIPEA (3.0 equiv).
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Solvent : DCM, room temperature, 12 h.
Optimization Notes :
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Trifluoroacetic acid (TFA) deprotection of tert-butyl esters is avoided, ensuring compatibility with acid-sensitive groups.
Ni-Catalyzed Reductive Cross-Coupling
Reaction Overview
A nickel-catalyzed method couples tert-butyl 4-bromobenzoate with N-Boc-4-tosyloxypiperidine.
Procedure :
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Substrates : Tert-butyl 4-bromobenzoate (1.0 equiv), N-Boc-4-tosyloxypiperidine (1.5 equiv).
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Catalyst : NiBr₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (5 mol%).
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Reductant : Mn⁰ (2.0 equiv).
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Solvent : DMA, 80°C, 24 h.
Key Advantages :
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Tolerates bulky electrophiles.
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No requirement for pre-formed boronates.
Nucleophilic Aromatic Substitution
Reaction Overview
Piperidine displaces a leaving group (e.g., bromide) on tert-butyl 4-fluorobenzoate under basic conditions.
Procedure :
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Substrates : Tert-butyl 4-fluorobenzoate (1.0 equiv), piperidine (2.0 equiv).
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Base : K₂CO₃ (3.0 equiv).
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Solvent : DMF, 120°C, 24 h.
Challenges :
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Limited to electron-deficient aryl halides.
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Competing elimination reactions reduce efficiency.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Buchwald-Hartwig | 80% | PdCl₂/P(o-tolyl)₃ | High functional group tolerance | Requires anhydrous conditions |
| Suzuki-Miyaura | 82% | Pd(PPh₃)₄ | Scalable for industrial use | Boronate synthesis adds steps |
| Esterification | 75% | HOBt/HBTU | Direct acid-to-ester conversion | Low atom economy |
| Ni-Catalyzed | 90% | NiBr₂·glyme | No pre-formed boronates | Sensitive to oxygen/moisture |
| Nucleophilic Substitution | 60% | None | Simple setup | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The piperidin-4-yl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity:
Research indicates that compounds similar to tert-butyl 4-(piperidin-4-yl)benzoate may possess antitumor properties. For instance, inhibitors targeting protein kinase B (PKB) have been shown to exhibit potential as anticancer agents. These compounds often demonstrate selectivity for PKB over structurally related kinases, which is crucial for reducing side effects in therapeutic applications .
2. Antibacterial Properties:
Studies have revealed that derivatives of piperidine, including this compound, exhibit antibacterial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential in developing new antibiotics .
3. Neurological Applications:
The piperidine ring is also associated with neuroactive compounds. Research into similar structures has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotection .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Compound Development
In a study focusing on PKB inhibitors, researchers modified the linker groups between piperidine and lipophilic substituents to enhance selectivity and potency against cancer cells. This compound was evaluated alongside other derivatives, showing promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Antibiotic Efficacy
A series of experiments conducted on various piperidine derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogues
Methyl 4-(piperidin-4-yl)benzoate hydrochloride
- Structural Difference : Replaces the tert-butyl ester with a methyl ester.
- This compound is noted in antimicrobial studies .
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in THF, similar to methods for tert-butyl derivatives .
2.1.2 tert-Butyl 4-(N,N-dimethylamino)benzoate
- Structural Difference: Substitutes the piperidin-4-yl group with a dimethylamino moiety.
- Impact: The dimethylamino group introduces basicity, enhancing solubility in acidic conditions. This derivative is used in functionalized polymers to improve material properties .
2.1.3 tert-Butyl 4-(4-(3-oxo-3-(phenylamino)propyl)piperidin-1-yl)benzoate
- Structural Difference: Incorporates a propyl linker with a phenylamino substituent on the piperidine ring.
- Impact : The extended alkyl chain and aromatic group may enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitor design .
Physicochemical Properties
- Molecular Weight and Polarity :
- Tert-butyl 4-(piperidin-4-yl)benzoate : Molecular weight ~275.38 g/mol (estimated). The tert-butyl group increases hydrophobicity (logP ~3.2) compared to methyl analogues (logP ~2.5) .
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate : Higher molecular weight (269.38 g/mol) due to the piperazine ring, with improved water solubility from additional hydrogen bond acceptors (TPSA ~45 Ų vs. 35 Ų for benzoate derivatives) .
Biological Activity
Tert-butyl 4-(piperidin-4-yl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl ester group attached to a benzoate moiety with a piperidine ring. Its molecular formula is and it has a molecular weight of approximately 263.36 g/mol. The structural components suggest possible interactions with various biological targets, particularly in neuropharmacology.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Compounds containing piperidine are often investigated for their effects on serotonin and dopamine receptors, which are crucial in the treatment of various psychiatric disorders.
Binding Affinity Studies
Preliminary studies indicate that this compound may exhibit significant binding affinity to serotonin receptors, potentially influencing mood and anxiety levels. The compound's structure allows it to mimic neurotransmitters, facilitating its role as a pharmacological agent.
Pharmacological Activities
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Antidepressant Effects :
- Research indicates that compounds with similar structures have shown antidepressant-like effects in animal models, suggesting potential applications for treating depression.
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Neuroprotective Properties :
- The presence of the piperidine ring may confer neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease therapies.
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Anti-cancer Activity :
- Some derivatives of benzoates with piperidine rings have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound might possess similar properties.
Comparative Analysis
A comparison table of structurally related compounds highlights their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(piperidin-1-yl)benzoate | Piperidine instead of piperazine | Antidepressant effects |
| Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution at different position | Potential anti-cancer activity |
| Tert-butyl 2-(pyrrolidinyl)benzoate | Pyrrolidine ring instead of piperazine | Neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Neuropharmacological Screening : A study demonstrated that derivatives with piperidine rings exhibited significant activity in models for anxiety and depression, suggesting that this compound could be similarly effective.
- Cancer Cell Line Studies : In vitro tests showed that certain benzoate derivatives could inhibit the growth of various cancer cell lines, indicating potential anticancer properties for this compound.
- Toxicity Assessments : Toxicity studies indicated low acute toxicity levels for similar compounds, supporting the safety profile necessary for further clinical development.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for Tert-butyl 4-(piperidin-4-yl)benzoate?
Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example, the piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) . Subsequent coupling with a benzoate derivative may employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or methanol. Monitoring via thin-layer chromatography (TLC) and LC-MS ensures intermediate purity. Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the free piperidinyl benzoate .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/piperidine ring protons .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 306.35 for Boc-protected intermediates) .
- Elemental Analysis : Confirms C, H, N, O composition within ±0.4% deviation .
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of ester and carbamate groups) .
Advanced: How does the electronic environment of the piperidine ring influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The piperidine nitrogen’s basicity is modulated by the Boc group, which electron-withdrawing properties reduce nucleophilicity. In deprotected forms (free piperidine), the lone pair on nitrogen enhances reactivity in alkylation or acylation reactions. Substituents on the benzoate ring (e.g., electron-withdrawing groups like nitro) further polarize the system, accelerating SNAr reactions at the para position. Comparative studies with analogs (e.g., 4-cyclopropyl-triazole derivatives) suggest steric hindrance from the tert-butyl group slows kinetics in crowded environments .
Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks for melting) .
- Variable-Temperature NMR : Identify dynamic rotational barriers in the piperidine ring causing signal splitting .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., tert-butyl orientation) .
- Repetitive Recrystallization : Isolate the most stable polymorph using solvent screening (e.g., acetonitrile vs. ethyl acetate) .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Answer:
Derivatives are screened for pharmacological potential via:
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure IC50 against kinases (e.g., EGFR or PI3K) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to controls like doxorubicin .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
Advanced: How does the compound’s stability vary under acidic, basic, or thermal conditions?
Answer:
- Acidic Conditions : Boc cleavage occurs rapidly (e.g., 4M HCl/dioxane, 2h, RT), while the ester group hydrolyzes slowly .
- Basic Conditions : Saponification of the benzoate ester dominates (e.g., NaOH/MeOH reflux), leaving the piperidine intact .
- Thermal Stability : Decomposition above 150°C (DSC data), with gas evolution (CO2 from tert-butyl groups) detected via TGA .
Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
